5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Overview
Description
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine is a heterocyclic compound that features both a nitro group and a piperidine moiety attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the piperidine ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been associated with a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can modify enzyme activity. Additionally, the piperidine ring may facilitate binding to specific protein targets, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It may also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the nitro group in this compound can undergo reduction, leading to the generation of reactive species that can modify proteins and nucleic acids. These modifications can alter the function and stability of the target molecules, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of metabolic processes. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction and oxidation reactions, leading to the formation of various metabolites. These metabolic processes can influence the levels of key metabolites and the overall metabolic flux within cells. Additionally, this compound may affect the activity of enzymes involved in detoxification and oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, binding to transport proteins may facilitate the movement of this compound across cellular membranes, while interactions with binding proteins can affect its stability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine typically involves the nitration of 2-[(piperidin-1-yl)carbonyl]pyridine. This can be achieved through the following steps:
Nitration Reaction: The starting material, 2-[(piperidin-1-yl)carbonyl]pyridine, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification methods may be employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form piperidinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine moiety.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(Piperidin-1-yl)carbonyl]pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Amino-2-[(piperidin-1-yl)carbonyl]pyridine: The reduced form of the nitro compound, with different reactivity and potential biological activity.
Piperidine: A simpler structure without the pyridine ring, used as a precursor in various chemical syntheses.
Uniqueness
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine is unique due to the combination of the nitro group and the piperidine moiety attached to the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(5-nitropyridin-2-yl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-6-2-1-3-7-13)10-5-4-9(8-12-10)14(16)17/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWRPXRSLOMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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